molecular formula C18H16N2O2 B058232 Endophenazine A CAS No. 86125-71-5

Endophenazine A

Cat. No. B058232
CAS RN: 86125-71-5
M. Wt: 292.3 g/mol
InChI Key: WLQXISHGKXGNFV-UHFFFAOYSA-N
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Description

Endophenazine A is a phenazine derivative with the molecular formula C18H16N2O2. It is produced by the bacterium Streptomyces anulatus . It is a member of phenazines and is a natural product .


Synthesis Analysis

The prenyltransferase PpzP from Streptomyces anulatus 9663 was introduced into Pseudomonas chlororaphis P3 and successfully synthesized endophenazine A . Another phenazine compound, endophenazine A1, was discovered and identified as a leakage of the intermediate 4-hydroxy-3-methyl-2-butene pyrophosphate (HMBPP) .


Molecular Structure Analysis

Endophenazine A has a molecular formula of C18H16N2O2 . The IUPAC name is 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid . The InChI is InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)20-17-13(18(21)22)6-4-8-15(17)19-14/h3-9H,10H2,1-2H3,(H,21,22) .


Chemical Reactions Analysis

Endophenazine A is a terpenoid phenazine with phenazine-1-carboxylic acid (PCA), and dimethylallyl diphosphate (DMAPP) derived from the 2-methyl-D-erythritol-4-phosphate (MEP) pathway as the precursor .


Physical And Chemical Properties Analysis

Endophenazine A has a molecular weight of 292.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 63.1 Ų .

Scientific Research Applications

  • Antimicrobial Properties :

    • Endophenazine A exhibits potent antimicrobial activity against various Gram-positive bacteria and fungi. This was demonstrated in a study that engineered an artificial biosynthetic pathway for endophenazine A in Pseudomonas chlororaphis P3, achieving high yield production (Ying-hui Liu et al., 2022).
  • Genomic Exploration and Biosynthesis :

    • The genomic analysis of Kitasatospora sp. HKI 714 revealed a biosynthetic gene cluster responsible for the synthesis of endophenazine derivatives, highlighting the potential for new natural products with antimicrobial properties (D. Heine et al., 2014).
  • Discovery of New Derivatives :

    • New natural products related to endophenazines were identified, including endophenazine E, a conjugate of endophenazine A and L-glutamine. This discovery expands the understanding of phenazine biosynthesis and regulation (O. Saleh et al., 2012).
  • Antibiotic and Herbicidal Activities :

    • Endophenazines A-D, isolated from Streptomyces anulatus, exhibited both antibiotic effects against Gram-positive bacteria and herbicidal activity, demonstrating their potential in agricultural and pharmaceutical applications (K. Gebhardt et al., 2002).

Mechanism of Action

While the exact mechanism of action for Endophenazine A is not explicitly stated in the papers retrieved, many phenazines show great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity .

properties

IUPAC Name

9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)20-17-13(18(21)22)6-4-8-15(17)19-14/h3-9H,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQXISHGKXGNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434646
Record name 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endophenazine A

CAS RN

86125-71-5
Record name 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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